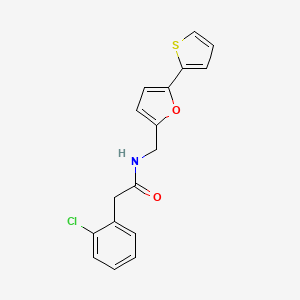![molecular formula C20H18ClF3N2O3 B2993323 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide CAS No. 2034348-43-9](/img/structure/B2993323.png)
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound notable for its intricate structure and potential applications in various scientific fields. The compound's unique molecular architecture, featuring a chloro-substituted benzo oxazepin core and a trifluoromethyl phenyl acetamide moiety, sets it apart in terms of reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide involves several key steps:
Formation of the benzo oxazepin core: This can be achieved via cyclization reactions involving appropriate starting materials such as substituted benzene derivatives and amino alcohols under acidic conditions.
Attachment of the ethyl linkage: This step involves the nucleophilic substitution reaction where the benzo oxazepin intermediate reacts with ethyl halides under basic conditions.
Introduction of the trifluoromethyl phenyl acetamide group: This final step generally involves an amide coupling reaction, utilizing reagents like carbodiimides or amide coupling reagents under inert conditions.
Industrial Production Methods
Industrial-scale production typically employs robust synthetic routes with optimization for yield, purity, and cost-effectiveness. Catalysts and high-throughput reaction conditions are often utilized to streamline the process, ensuring scalability and consistency in production.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically yielding more oxidized derivatives or breaking down into smaller fragments.
Reduction: Reduction processes can convert the keto group to secondary alcohols or fully reduce the aromatic ring systems under controlled conditions.
Substitution: Electrophilic or nucleophilic substitutions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation products include more polar oxidized forms and cleavage products.
Reduction products feature alcohols and reduced aromatic rings.
Substitution reactions yield a variety of functionalized derivatives.
科学的研究の応用
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide is explored in several research domains:
Chemistry: Studies on its unique reactivity and potential as a synthetic intermediate for more complex molecules.
Biology: Examination of its bioactivity and interactions with biological macromolecules.
Medicine: Investigation into its potential therapeutic properties, particularly in the realm of anti-inflammatory and anticancer research.
Industry: Utilized in materials science for the development of novel polymers and specialty chemicals.
作用機序
The compound's mechanism of action involves interactions at the molecular level with specific biological targets. These interactions can modulate the activity of enzymes or receptors, leading to desired therapeutic effects. The chloro-substituted benzo oxazepin core often engages in π-π interactions and hydrogen bonding, facilitating its binding to target proteins and enzymes. The trifluoromethyl phenyl acetamide group further enhances its lipophilicity and membrane permeability, optimizing its bioavailability.
類似化合物との比較
Similar Compounds
N-(2-(7-chloro-3-oxo-2,3-dihydro-1,4-benzoxepin-4-yl)ethyl)-2-phenylacetamide: Shares a similar core structure but lacks the trifluoromethyl group, influencing its reactivity and bioactivity.
N-(2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide: Similar amide linkage but with different core and substitution pattern, affecting its overall chemical behavior.
Uniqueness
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide stands out due to its trifluoromethyl phenyl acetamide moiety, which imparts distinctive electronic properties and enhances its interactions in chemical and biological systems. This feature significantly differentiates it from other similar compounds and underpins its potential in various applications.
特性
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClF3N2O3/c21-16-4-5-17-14(10-16)11-26(19(28)12-29-17)7-6-25-18(27)9-13-2-1-3-15(8-13)20(22,23)24/h1-5,8,10H,6-7,9,11-12H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTIBXJFKRZEBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3,5-dimethoxybenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2993243.png)

![N-(5-(2-phenylthiazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2993245.png)

![7-[(2-Chloro-6-fluorophenyl)methyl]-8-[(dibenzylamino)methyl]-1,3-dimethylpurine-2,6-dione](/img/new.no-structure.jpg)
![1-[(3-Methoxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2993249.png)
![2-hydroxy-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide](/img/structure/B2993250.png)
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2993251.png)


![N-(4-fluorobenzyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2993261.png)
![(E)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B2993262.png)
![2-{[5-(3-ethoxypropyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2993263.png)
